3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
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Overview
Description
3-(4-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with isopropyl isocyanide and an appropriate azide source under acidic or basic conditions to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The bromophenyl and isopropyl groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
- 3-(4-Methylphenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
- 3-(4-Fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
Uniqueness: 3-(4-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its analogs with different substituents.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEXRPGIUOSZHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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